molecular formula C14H9F2N3O B610307 PSB-1434 CAS No. 1619884-65-9

PSB-1434

Cat. No.: B610307
CAS No.: 1619884-65-9
M. Wt: 273.24
InChI Key: SFDOMGAQGMFHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Monoamine Oxidases (MAO-A and MAO-B) in Neurological Function and Dysfunction

Monoamine oxidases (MAOs), comprising two primary isoforms, MAO-A and MAO-B, are critical flavoenzymes embedded in the outer mitochondrial membrane. frontiersin.orgmedchemexpress.comproteopedia.org These enzymes are widely distributed throughout the body, including the central nervous system, where they catalyze the oxidative deamination of various monoamines. frontiersin.orgmedchemexpress.comnih.gov This metabolic process is essential for regulating the intracellular and extracellular levels of monoamine neurotransmitters, such as serotonin, norepinephrine, epinephrine, and dopamine (B1211576), thereby influencing numerous neurological functions. frontiersin.orgproteopedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.org

While both isoforms metabolize monoamines, they exhibit distinct substrate specificities. MAO-A preferentially deaminates serotonin, norepinephrine, and epinephrine, whereas MAO-B shows higher activity towards β-phenethylamine and benzylamine (B48309) and is significantly involved in dopamine metabolism, particularly in glial cells within the striatum. proteopedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.org The differential distribution and substrate selectivity of MAO-A and MAO-B highlight their specialized roles in neuronal and glial function. frontiersin.orgwikipedia.org Dysregulation of MAO activity has been linked to imbalances in neurotransmitter levels, contributing to the pathophysiology of various neurological and psychiatric conditions. frontiersin.orgwikipedia.org For instance, elevated MAO-B activity in the aging brain and in neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD) is well-documented. proteopedia.orgnih.govwikipedia.orgmdpi.com

Historical Context of MAO-B Inhibitor Research and Development

The exploration of MAO inhibitors as therapeutic agents began in the 1950s with the accidental discovery of the antidepressant properties of iproniazid, an early, non-selective, and irreversible MAO inhibitor. frontiersin.orgpatsnap.comnih.govscirp.org Initial MAO inhibitors, including iproniazid, phenelzine, and tranylcypromine, demonstrated efficacy in increasing monoamine levels but were associated with considerable side effects, notably the risk of hypertensive crises triggered by interactions with dietary tyramine (B21549) due to the inhibition of MAO-A in the gut. frontiersin.orgpatsnap.comscirp.org

The subsequent identification of the two MAO isoforms, MAO-A and MAO-B, paved the way for the development of selective inhibitors aimed at improving safety and targeting specific pathways. wikipedia.orgfrontiersin.org Selective MAO-B inhibitors garnered particular attention for their potential in treating neurological disorders, especially Parkinson's disease, given MAO-B's crucial role in dopamine catabolism. wikipedia.orgwikipedia.orgexplorationpub.commedscape.org Selegiline (B1681611), an irreversible and selective MAO-B inhibitor at lower doses, was one of the first compounds specifically developed for PD. frontiersin.orgmedscape.org The field has since advanced with the development of other irreversible inhibitors like rasagiline (B1678815) and the introduction of reversible MAO-B inhibitors such as safinamide (B1662184), seeking to optimize therapeutic benefits while minimizing adverse effects. frontiersin.orgexplorationpub.comnih.gov

Rationale for Selective MAO-B Inhibition in Preclinical Neurological Studies

The rationale for employing selective MAO-B inhibitors in preclinical neurological research is primarily based on the enzyme's specific involvement in dopamine metabolism and its implication in neurodegenerative processes. In conditions characterized by dopaminergic neuronal loss, such as Parkinson's disease, inhibiting MAO-B can help preserve endogenous dopamine by reducing its enzymatic degradation. explorationpub.commedscape.orgparkinsons.org.uk This action can lead to increased dopamine availability in the brain, which is a key strategy for symptomatic management in PD. explorationpub.commedscape.org

Beyond its role in dopamine metabolism, MAO-B activity contributes to the generation of reactive oxygen species, including hydrogen peroxide, as a byproduct of amine oxidation. proteopedia.orgexplorationpub.commedscape.org These species can induce oxidative stress and contribute to neuronal damage, a significant factor in the progression of neurodegenerative diseases. explorationpub.commedscape.org Selective inhibition of MAO-B can mitigate the production of these harmful species, suggesting a potential neuroprotective effect. explorationpub.commedscape.org Furthermore, selective MAO-B inhibition, unlike non-selective MAO inhibition, largely avoids the tyramine-induced pressor effect at therapeutic doses because MAO-A remains active in metabolizing dietary tyramine. wikipedia.orgwikipedia.org This selectivity is advantageous for the long-term treatment required in chronic neurological conditions.

Current Research Landscape of Novel MAO-B Inhibitors

The current research landscape is actively focused on discovering and developing novel MAO-B inhibitors with enhanced pharmacological profiles, including improved potency, selectivity, reversibility, and pharmacokinetic properties. explorationpub.comnih.gov While established irreversible inhibitors like selegiline and rasagiline are clinically used, there is ongoing interest in identifying reversible inhibitors, such as safinamide and compounds with similar characteristics, which may offer more flexible dosing and potentially reduced off-target effects. frontiersin.orgnih.gov

Research efforts are exploring a diverse array of chemical structures beyond the traditional classes of MAO inhibitors. nih.govnih.govacs.orgfrontiersin.org Advanced computational techniques, including molecular docking and QSAR analysis, are playing an increasingly important role in the rational design and virtual screening of potential MAO-B inhibitors, aiding in the prediction of their binding affinity and selectivity. mdpi.comfrontiersin.orgbohrium.com The primary goals are to identify compounds that exhibit high potency and excellent selectivity for MAO-B over MAO-A, demonstrate favorable brain penetration, and show efficacy in relevant preclinical models of neurological disorders. frontiersin.orgbohrium.com PSB-1434 represents a compound being investigated within this dynamic research area focused on identifying and characterizing novel selective MAO-B inhibitors. nih.govacs.orgbiorbyt.comhoelzel-biotech.commedchemexpress.comapexbt.comglpbio.cntargetmol.com

Properties

CAS No.

1619884-65-9

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24

IUPAC Name

N-(3,4-Difluorophenyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)

InChI Key

SFDOMGAQGMFHNI-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2)C=C1)NC3=CC=C(F)C(F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-1434;  PSB 1434;  PSB1434; 

Origin of Product

United States

Pharmacological Characterization of Psb 1434 As a Selective Mao B Inhibitor

Enzymatic Inhibition Studies of Monoamine Oxidase Isoforms

Enzymatic studies are crucial in defining the potency and selectivity of compounds targeting enzymes like the monoamine oxidases. These studies typically involve determining the concentration at which a compound inhibits 50% of the enzyme's activity (IC50) and assessing its inhibitory effect on different isoforms to understand its selectivity profile.

Determination of Inhibitory Potency (IC50) for Human MAO-B

Studies have determined the inhibitory potency of PSB-1434 against human MAO-B. The compound demonstrates subnanomolar potency. The half-maximal inhibitory concentration (IC50) of this compound for human MAO-B has been reported as 1.59 nM. ontosight.aiuni.lubiorxiv.orguni.luciteab.comresearchgate.net This value indicates a high potency in inhibiting the MAO-B enzyme.

Assessment of Selectivity Profile Against MAO-A

A critical aspect of characterizing MAO inhibitors is their selectivity between the A and B isoforms. High selectivity for MAO-B is often desired to avoid potential side effects associated with MAO-A inhibition, such as the "cheese effect" related to tyramine (B21549) metabolism. uni-freiburg.dewikipedia.org this compound has demonstrated a high selectivity profile against MAO-A. Studies indicate that this compound exhibits a selectivity of over 6000-fold for MAO-B compared to MAO-A. ontosight.aibiorxiv.org This significant difference in inhibitory potency between the two isoforms highlights this compound as a highly selective MAO-B inhibitor.

Here is a summary of the enzymatic inhibition data for this compound:

Enzyme IsoformIC50 (nM)Selectivity vs MAO-A
Human MAO-B1.59>6000-fold
Human MAO-A>9540-

Characterization of Inhibition Mechanism (Competitive, Reversible)

Understanding the mechanism by which an inhibitor interacts with its target enzyme is fundamental to its pharmacological profile. This compound has been characterized as a competitive and reversible inhibitor of monoamine oxidase B. ontosight.aiciteab.comnih.gov Competitive inhibition suggests that this compound binds to the same active site as the enzyme's natural substrates, competing for access. uni.lu The reversible nature of the inhibition implies that the binding of this compound to MAO-B is not permanent, and the enzyme activity can be recovered, distinguishing it from irreversible inhibitors like some other MAO inhibitors. biorxiv.orguni.lu

Target Binding Affinity and Kinetics

Investigating the binding affinity and kinetics of an inhibitor provides deeper insights into its interaction with the target enzyme at a molecular level. These studies can involve techniques such as radioligand binding assays and detailed kinetic analysis.

Radioligand Binding Assays for MAO-B

Radioligand binding assays are commonly used to quantify the binding affinity of a compound to a specific target, such as MAO-B. While the provided search results confirm the utility of radioligand binding assays in studying MAO-B and mention the development of novel MAO-B radioligand prototypes, specific experimental data detailing the binding affinity (e.g., Ki values) of this compound determined through radioligand binding assays were not explicitly available in the provided snippets.

Kinetic Analysis of Ligand-Enzyme Interaction

Kinetic analysis provides information about the rates of association (kon) and dissociation (koff) of an inhibitor with its target enzyme, further elucidating the nature of the interaction. biorxiv.orguni.lu The characterization of this compound as a reversible inhibitor implies certain kinetic properties. biorxiv.org Although the search results confirm that kinetic studies are performed for MAO inhibitors to understand their reversible nature uni.lu and provide insights into the interaction mechanisms biorxiv.org, detailed experimental kinetic parameters (such as kon and koff rates) specifically for this compound were not found in the provided information. Computational docking studies have provided insights into how this compound interacts with the enzyme binding site, offering a rationale for its potency despite its small size. biorxiv.org

Comparative Binding Studies with Known MAO-B Inhibitors

Comparative studies highlight the potency and selectivity of this compound relative to other known MAO-B inhibitors. This compound, an indazole-5-carboxamide derivative, demonstrates an IC50 value of 1.59 nM for human MAO-B. This indicates a high affinity for the enzyme. Furthermore, it exhibits significant selectivity, with a selectivity index versus MAO-A greater than 6000-fold.

Other potent indazole and indole (B1671886) carboxamide derivatives have also been identified, such as PSB-1491 (IC50 human MAO-B 0.386 nM, >25000-fold selective versus MAO-A) and PSB-1410 (IC50 human MAO-B 0.227 nM, >5700-fold selective versus MAO-A). These comparisons underscore that while this compound is highly potent and selective, other related compounds may exhibit even greater potency or selectivity. The superior physicochemical properties of this compound are noted alongside its high potency and selectivity.

Known MAO-B inhibitors used in the treatment of Parkinson's disease include selegiline (B1681611), rasagiline (B1678815), and safinamide (B1662184). Selegiline and rasagiline are irreversible inhibitors, forming a covalent bond within the active site, whereas safinamide is a reversible inhibitor. This compound is characterized as a reversible inhibitor.

Below is a table comparing the inhibitory activity and selectivity of this compound with other compounds mentioned:

CompoundIC50 human MAO-B (nM)Selectivity vs. MAO-AMode of Inhibition
This compound1.59>6000-foldReversible
PSB-14910.386>25000-foldReversible
PSB-14100.227>5700-foldReversible
Rasagiline~51 (for MAO-B)>450-foldIrreversible
SafinamideNot specified in search results, but is a reversible inhibitorNot specified in search resultsReversible

Note: IC50 values for Rasagiline are from a different source and assay, and direct comparison should be made with caution.

Molecular Interaction Analysis

Computational studies have been employed to understand the molecular interactions between this compound and the MAO-B enzyme, providing insights into its binding mechanism, high potency, and selectivity.

Computational Docking Simulations of this compound with MAO-B Enzyme

Computational docking studies have been performed to investigate the interaction of this compound with the MAO-B binding site. These simulations provide insights into how the inhibitor fits into the enzyme's active site and the nature of the interactions involved. The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is often used as a template for these docking studies.

The MAO-B active site is described as a hydrophobic bipartite elongated cavity consisting of an entrance cavity and a substrate cavity, separated by a flexible loop containing Ile199, which acts as a gate. The volume of the entrance cavity is approximately 290 ų, and the substrate-binding cavity is about 490 ų. Computational docking aims to predict the most favorable binding pose of the inhibitor within this cavity.

Identification of Key Binding Site Residues and Interactions

Computational docking studies of this compound and related compounds with MAO-B have helped identify key amino acid residues involved in binding. While specific detailed interactions for this compound are not extensively detailed in the provided search results beyond general statements about insights into interaction with the binding site, studies on other MAO-B inhibitors provide context.

Key residues in the MAO-B active site known to interact with inhibitors include Cys172, Ile198, Ile199, Gln206, Ile316, Tyr326, Tyr398, and Tyr435. Tyr398 and Tyr435, along with the FAD cofactor, form an "aromatic cage" which can be involved in interactions with ligands. Cys172 and Tyr326 can act as hydrogen-bond donors. The flexibility of Ile199 is noted as influencing the shape of the active site cavity and inhibitor binding.

General findings from docking studies of related MAO-B inhibitors suggest that favorable binding modes often involve hydrogen bonding with residues like Tyr326 and a crucial water molecule "anchor," as well as hydrophobic and van der Waals interactions with residues lining the hydrophobic cavities. The specific interactions formed by this compound with these residues contribute to its binding affinity and selectivity for MAO-B over MAO-A, which has a different active site structure.

Prediction of Binding Modes and Conformational Changes

Computational docking simulations predict the likely binding modes of this compound within the MAO-B active site. These predicted binding modes illustrate how the molecule is oriented and positioned to establish interactions with the surrounding amino acid residues. The small molecular size of this compound, despite its high potency, is a point of interest addressed by these studies.

While detailed specific binding modes for this compound are not explicitly described in the search results, computational studies on similar MAO-B inhibitors suggest that the inhibitor's structure influences its positioning within the entrance and substrate cavities. For instance, the indanone moiety of some inhibitors is situated in the substrate cavity, while other parts face the entrance cavity.

Molecular dynamics simulations, often performed after docking, can provide further information on the stability of the protein-ligand complex and potential conformational changes induced by inhibitor binding. Studies on other ligands have shown that binding can induce minor structural alterations in MAO-B and that the complexes can remain stable throughout simulations. Conformational changes, particularly involving the Ile199 gating residue, can influence inhibitor binding and selectivity. The reversible nature of this compound's inhibition suggests that it does not form a permanent covalent bond with the enzyme, unlike irreversible inhibitors.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results focused on its pharmacology. Further specific search needed.
PSB-1491Not readily available in search results focused on its pharmacology. Further specific search needed.
PSB-1410Not readily available in search results focused on its pharmacology. Further specific search needed.
Rasagiline60170
Safinamide9578103
Selegiline68575
Moclobemide4184
Tranylcypromine5533
Pargyline4624
Isocarboxazid3775
Phenelzine4763
Tyramine5610
Dopamine (B1211576)681
Serotonin5208
Norepinephrine439260
Phenylethylamine1001
Kynuramine23374
Benzylamine (B48309)791

Monoamine oxidase B (MAO-B) is a key enzyme involved in the metabolism of neurotransmitters like dopamine and phenylethylamine. Its selective inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. This compound has been characterized as a potent, selective, competitive, and reversible inhibitor of human MAO-B.

Comparative Binding Studies with Known MAO-B Inhibitors

Comparative studies highlight the potency and selectivity of this compound relative to other known MAO-B inhibitors. This compound, an N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, demonstrates an IC50 value of 1.59 nM for human MAO-B. This indicates a high affinity for the enzyme. Furthermore, it exhibits significant selectivity, with a selectivity index versus MAO-A greater than 6000-fold.

Other potent indazole and indole carboxamide derivatives have also been identified, such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) with an IC50 human MAO-B of 0.386 nM and >25000-fold selectivity versus MAO-A, and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) with an IC50 human MAO-B of 0.227 nM and >5700-fold selectivity versus MAO-A. These comparisons underscore that while this compound is highly potent and selective, other related compounds may exhibit even greater potency or selectivity. The superior physicochemical properties of this compound are noted alongside its high potency and selectivity.

Known MAO-B inhibitors used in the treatment of Parkinson's disease include selegiline, rasagiline, and safinamide. Selegiline and rasagiline are irreversible inhibitors, forming a covalent bond within the active site, whereas safinamide is a reversible inhibitor. This compound is characterized as a reversible inhibitor.

Below is a table comparing the inhibitory activity and selectivity of this compound with other compounds mentioned:

CompoundIC50 human MAO-B (nM)Selectivity vs. MAO-AMode of Inhibition
This compound1.59>6000-foldReversible
PSB-14910.386>25000-foldReversible
PSB-14100.227>5700-foldReversible
Rasagiline~51 (for MAO-B)>450-foldIrreversible
SafinamideNot specified in search results, but is a reversible inhibitorNot specified in search resultsReversible

Note: IC50 values for Rasagiline are from a different source and assay, and direct comparison should be made with caution.

Molecular Interaction Analysis

Computational studies have been employed to understand the molecular interactions between this compound and the MAO-B enzyme, providing insights into its binding mechanism, high potency, and selectivity.

Computational Docking Simulations of this compound with MAO-B Enzyme

Computational docking studies have been performed to investigate the interaction of this compound with the MAO-B binding site. These simulations provide insights into how the inhibitor fits into the enzyme's active site and the nature of the interactions involved. The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) is often used as a template for these docking studies.

The MAO-B active site is described as a hydrophobic bipartite elongated cavity consisting of an entrance cavity and a substrate cavity, separated by a flexible loop containing Ile199, which acts as a gate. The volume of the entrance cavity is approximately 290 ų, and the substrate-binding cavity is about 490 ų. Computational docking aims to predict the most favorable binding pose of the inhibitor within this cavity.

Identification of Key Binding Site Residues and Interactions

Computational docking studies of this compound and related compounds with MAO-B have helped identify key amino acid residues involved in binding. While specific detailed interactions for this compound are not extensively detailed in the provided search results beyond general statements about insights into interaction with the binding site, studies on other MAO-B inhibitors provide context.

Key residues in the MAO-B active site known to interact with inhibitors include Cys172, Ile198, Ile199, Gln206, Ile316, Tyr326, Tyr398, and Tyr435. Tyr398 and Tyr435, along with the FAD cofactor, form an "aromatic cage" which can be involved in interactions with ligands. Cys172 and Tyr326 can act as hydrogen-bond donors. The flexibility of Ile199 is noted as influencing the shape of the active site cavity and inhibitor binding.

General findings from docking studies of related MAO-B inhibitors suggest that favorable binding modes often involve hydrogen bonding with residues like Tyr326 and a crucial water molecule "anchor," as well as hydrophobic and van der Waals interactions with residues lining the hydrophobic cavities. The specific interactions formed by this compound with these residues contribute to its binding affinity and selectivity for MAO-B over MAO-A, which has a different active site structure.

Prediction of Binding Modes and Conformational Changes

Computational docking simulations predict the likely binding modes of this compound within the MAO-B active site. These predicted binding modes illustrate how the molecule is oriented and positioned to establish interactions with the surrounding amino acid residues. The small molecular size of this compound, despite its high potency, is a point of interest addressed by these studies.

While detailed specific binding modes for this compound are not explicitly described in the search results, computational studies on similar MAO-B inhibitors suggest that the inhibitor's structure influences its positioning within the entrance and substrate cavities.

Molecular dynamics simulations, often performed after docking, can provide further information on the stability of the protein-ligand complex and potential conformational changes induced by inhibitor binding. Studies on other ligands have shown that binding can induce minor structural alterations in MAO-B and that the complexes can remain stable throughout simulations. Conformational changes, particularly involving the Ile199 gating residue, can influence inhibitor binding and selectivity. The reversible nature of this compound's inhibition suggests that it does not form a permanent covalent bond with the enzyme, unlike irreversible inhibitors.

In Vitro Cellular and Biochemical Investigations of Psb 1434

Cellular Assays for MAO-B Activity Modulation

Cellular assays are crucial for evaluating the efficacy of compounds in a more biologically relevant context compared to purely biochemical assays using isolated enzymes. These assays measure the modulation of MAO-B activity within living cells.

Cell-Based Enzyme Activity Measurements

Cell-based enzyme activity measurements assess the ability of PSB-1434 to inhibit MAO-B in a cellular environment. These assays typically involve incubating cells expressing MAO-B with a substrate and measuring the production of a metabolic product or the consumption of the substrate in the presence and absence of this compound. The inhibition of enzyme activity is then determined by comparing the rates. This compound has been identified as a selective and competitive inhibitor of MAO-B. targetmol.com Research indicates that this compound exhibits subnanomolar potency against human MAO-B. acs.org

Evaluation in Recombinant Cell Lines Expressing Human MAO-B

Recombinant cell lines expressing human MAO-B are valuable tools for studying the specific interaction of compounds with the human isoform of the enzyme without interference from other cellular components or MAO-A activity. Studies using such cell lines have shown that this compound is a potent inhibitor of human MAO-B. acs.org The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, has been reported to be 1.59 nM for human MAO-B. acs.orgglpbio.cnapexbt.com This demonstrates high potency in a controlled cellular system expressing the target enzyme.

Cell Line Type Target Enzyme IC₅₀ (nM) Selectivity vs. MAO-A Reference
Recombinant Cell Line (expressing human MAO-B) Human MAO-B 1.59 >6000-fold acs.org

Studies in Native Tissue Preparations (e.g., Brain Membrane Preparations)

Native tissue preparations, such as brain membrane preparations, provide a more complex environment that includes the enzyme in its natural lipid environment and in association with other cellular proteins. Studies using brain membrane preparations have been employed to assess the inhibitory activity and selectivity of MAO inhibitors. While specific data for this compound in native tissue preparations were not explicitly detailed in the search results, studies on other MAO-B inhibitors in brain membrane preparations are a standard approach to evaluate their activity in a more physiologically relevant context. nih.govacs.org These types of studies are important for confirming the potency and selectivity observed in recombinant systems and for investigating potential interactions with other membrane-associated proteins.

Analysis of Downstream Signaling Pathways and Cellular Effects

Inhibition of MAO-B by this compound can lead to downstream effects on cellular processes, particularly those related to neurotransmitter metabolism and oxidative stress, given MAO-B's role in these pathways. scientificarchives.com

Impact on Neurotransmitter Metabolism in Cellular Systems

MAO-B is primarily involved in the metabolism of monoamine neurotransmitters like dopamine (B1211576), phenylethylamine, and benzylamine (B48309). prospecbio.com In cellular systems, inhibition of MAO-B by this compound is expected to reduce the breakdown of these neurotransmitters, potentially leading to increased intracellular or extracellular levels. This can have significant implications for neuronal function and signaling. Astrocytes, which predominantly express MAO-B, play a crucial role in neurotransmitter metabolism and homeostasis in the brain. scientificarchives.comnih.gov Inhibition of astrocytic MAO-B by compounds like this compound could therefore influence neurotransmitter levels in the synaptic cleft and affect neuronal communication. scientificarchives.com

Investigation of Oxidative Stress Pathways Modulated by MAO-B Inhibition in Cells

MAO-B activity generates reactive oxygen species (ROS), specifically hydrogen peroxide, as a byproduct of the oxidative deamination of its substrates. scientificarchives.comchemrxiv.org This ROS production contributes to oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases. chemrxiv.orgnih.gov Inhibition of MAO-B by this compound can therefore reduce the generation of hydrogen peroxide and subsequent oxidative stress in cells. chemrxiv.orgmdpi.com Studies on other MAO-B inhibitors in cellular models, such as PC12 cells, have demonstrated protective effects against oxidative stress induced by neurotoxins. mdpi.com This suggests that this compound, as a potent MAO-B inhibitor, may also exert protective effects against oxidative damage in cellular systems by mitigating MAO-B-mediated ROS production.

Cellular Viability and Metabolic Activity Studies in Relevant Cell Models

Assessing the impact of a compound on cellular viability and metabolic activity is a fundamental step in in vitro characterization. These studies determine if a compound is toxic to cells and whether it affects their basic metabolic functions. Common methods employed include assays that measure metabolic activity, such as the MTT assay, which assesses the ability of cells to metabolize a tetrazolium dye, or resazurin-based assays like alamarBlue and PrestoBlue, which utilize the reducing power of living cells. Live/dead staining is another technique used to directly visualize and quantify viable and non-viable cells in a population. These studies are typically conducted in relevant cell models, which can include immortalized cell lines or primary cells, depending on the research question. While general methods for assessing cell viability and metabolic activity are well-established, specific detailed findings regarding the effects of this compound on cellular viability and metabolic activity in relevant cell models were not extensively available in the consulted literature. However, studies on related compounds or polymers with similar acronyms (e.g., PSB polymer) have shown negligible effects on cell viability and metabolic activity in fibroblast cells at certain concentrations. It is important to note that this may not be representative of this compound's effects in neuronal or other relevant cell types.

Disease-Relevant In Vitro Models for Therapeutic Hypotheses

Disease-relevant in vitro models are essential tools for investigating the potential therapeutic effects of compounds like this compound and exploring their mechanisms of action in the context of specific conditions, particularly neurological disorders where MAO-B inhibition is relevant.

Utilization of Neuron-like Cell Lines for Neuroprotection Studies

Neuron-like cell lines, such as differentiated SH-SY5Y cells, are frequently used as simplified models to study neuronal function, differentiation, and protection. These cell lines can be induced to differentiate into cells exhibiting neuronal morphology and expressing neuronal markers, providing a more relevant system than undifferentiated cells for studying neuroprotective effects. In the context of a MAO-B inhibitor like this compound, neuron-like cell lines can be utilized to investigate if the compound can protect these cells from various insults that mimic aspects of neurodegenerative diseases, such as oxidative stress or excitotoxicity. While neuron-like cell lines offer advantages in terms of availability and ease of culture, they may not fully recapitulate the complexity of primary neurons or the in vivo environment. Specific detailed research findings on the utilization of this compound in neuroprotection studies using neuron-like cell lines were not extensively available in the consulted literature.

Application in Patient-Derived Cellular Models of Neurological Disorders (e.g., iPSCs)

Patient-derived induced pluripotent stem cells (iPSCs) represent a significant advancement in modeling neurological disorders in vitro. iPSCs can be generated from somatic cells of patients with specific neurological conditions and then differentiated into relevant cell types, including neurons, astrocytes, and microglia, carrying the patient's genetic background. These models offer a unique opportunity to study disease mechanisms and test potential therapies in a genetically relevant context. For a compound like this compound, studies using patient-derived iPSCs from individuals with conditions where MAO-B inhibition might be beneficial (e.g., Parkinson's disease) could provide insights into its effects on disease-specific cellular phenotypes, such as neuronal dysfunction, protein aggregation, or altered neurotransmitter metabolism. While the application of patient-derived iPSCs in modeling neurological disorders and for drug screening is a well-established approach, specific detailed research findings on the application of this compound in patient-derived cellular models of neurological disorders were not extensively available in the consulted literature.

Preclinical in Vivo Studies of Psb 1434 in Animal Models of Neurological Research

Efficacy Evaluation in Rodent Models of Neurodegeneration

Rodent models are widely used in neurodegenerative disease research due to their genetic tractability, relatively short lifespan, and the availability of well-characterized models that recapitulate certain aspects of human diseases. lu.senih.gov

Models of Parkinson's Disease Pathophysiology (e.g., MPTP, 6-OHDA models)

Animal models of Parkinson's disease (PD) aim to replicate the progressive loss of dopaminergic neurons in the substantia nigra and the resulting motor deficits. lu.senih.gov The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models are commonly used neurotoxin-based approaches. lu.senih.govnih.govfrontiersin.org MPTP is converted to the toxic metabolite MPP+ which selectively targets dopaminergic neurons by inhibiting mitochondrial complex I. nih.gov 6-OHDA is a neurotoxin that is taken up by catecholaminergic neurons and causes oxidative stress and cell death. frontiersin.org These models induce motor symptoms and dopaminergic cell loss, making them suitable for evaluating the efficacy of potential PD therapeutics. lu.senih.govnih.govfrontiersin.orgnih.govcriver.com

Models of Alzheimer's Disease Pathophysiology (e.g., transgenic models)

Animal models of Alzheimer's disease (AD) often involve transgenic rodents that overexpress genes associated with familial forms of AD, such as mutated amyloid precursor protein (APP) and presenilin 1 (PS1). psychogenics.commdpi.comembopress.orgnih.govfrontiersin.orgnih.gov These models develop key pathological hallmarks of AD, including amyloid plaque formation, and in some cases, tau pathology, neuroinflammation, and cognitive deficits. psychogenics.commdpi.comembopress.orgnih.govfrontiersin.orgnih.gov Transgenic models like the APP/PS1 double transgenic mouse model are used to study progressive amyloid deposition and its impact on disease progression. psychogenics.com Other models, such as the rTg4510 mouse model, focus on tau pathology. psychogenics.com These models are valuable for evaluating compounds that aim to reduce amyloid burden, clear tau aggregates, or mitigate neuroinflammation and cognitive decline. mdpi.comembopress.orgnih.govfrontiersin.org

Assessment of Cognitive and Motor Function in Preclinical Disease Models

Evaluating the efficacy of a compound like PSB-1434 involves assessing its impact on the functional deficits observed in animal models. In PD models, motor function is a primary outcome measure, often assessed using tests like the cylinder test and open field test, which evaluate spontaneous locomotion and motor coordination. nih.govcriver.com These tests can demonstrate improvements in motor impairments induced by neurotoxins like MPTP. nih.gov In AD models, cognitive function is a critical endpoint. Various behavioral tests are employed to assess learning, memory, and other cognitive domains. tsri.or.thnih.govcsic.es While the search results did not provide specific data on this compound's effects on cognitive or motor function, these assessments are standard in evaluating potential neurodegenerative therapies in these models. nih.govcsic.es

Pharmacodynamic Biomarker Studies in Preclinical Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug in the body, including its interaction with its molecular target and the downstream consequences of this interaction. als.netcreative-biolabs.comnih.gov

Analysis of MAO-B Target Engagement in Brain Regions of Animal Models

Monoamine oxidase B (MAO-B) is an enzyme found predominantly in astrocytes in the brain and is involved in the metabolism of monoamines like dopamine (B1211576). researchgate.netfrontiersin.orgplos.orgmdpi.com Increased MAO-B activity has been implicated in neuroinflammation and neurodegenerative processes. researchgate.netplos.orgmdpi.com MAO-B inhibitors are a therapeutic strategy for neurological disorders. researchgate.netmdpi.com Analyzing MAO-B target engagement in brain regions of animal models is crucial to confirm that this compound reaches its target and inhibits enzyme activity. This can be assessed through various biochemical methods measuring MAO-B activity in brain tissue. While direct data on this compound's MAO-B target engagement was not found in the provided search results, studies on other MAO-B inhibitors in animal models demonstrate the importance of this analysis. frontiersin.orgplos.orgmdpi.com

Neurochemical Analysis of Monoamine Levels in Brain Tissues

Neurochemical analysis of monoamine levels, such as dopamine, norepinephrine, and serotonin, in brain tissues provides insights into the impact of a compound on neurotransmitter systems affected in neurodegenerative diseases. herbmedpharmacol.commdpi.comnih.gov In PD models, there is a significant reduction in dopamine levels in the striatum due to the loss of dopaminergic neurons. criver.com Measuring the levels of dopamine and its metabolites (e.g., DOPAC and HVA) can indicate the extent of neuroprotection or the ability of a compound to modulate dopaminergic neurotransmission. criver.com Changes in other monoamines may also be relevant depending on the disease model and the compound's mechanism of action. herbmedpharmacol.commdpi.comnih.gov

Modulation of Neuroinflammatory Markers in Preclinical Central Nervous System Models

Neuroinflammation is a critical component in the progression of many neurological disorders, involving the activation of glial cells and the release of various inflammatory mediators. MAO-B inhibitors, due to their localization and function in the brain, particularly in astrocytes and microglia, are considered to have potential roles in modulating neuroinflammatory processes. However, specific preclinical data detailing the modulation of neuroinflammatory markers in central nervous system models by this compound were not identified in the available research. Studies in this domain would typically assess the compound's effects on markers such as pro-inflammatory cytokines, chemokines, and the activation state of microglia and astrocytes in relevant animal models of neuroinflammation or neurological disease.

Comparative Studies with Established MAO-B Inhibitors in Preclinical Settings

Established MAO-B inhibitors, such as Selegiline (B1681611) and Rasagiline (B1678815), have been utilized in the management of neurological conditions, particularly Parkinson's disease. These compounds have been extensively studied in preclinical and clinical settings to understand their efficacy, pharmacokinetic profiles, and effects on disease progression. While this compound has been characterized in vitro as a potent and selective MAO-B inhibitor, specific preclinical studies directly comparing the effects of this compound with these established MAO-B inhibitors in animal models were not found in the consulted literature. Comparative studies are crucial for understanding the relative potency, efficacy, and potential advantages of novel compounds like this compound compared to existing therapeutic agents.

Further research, including comprehensive preclinical in vivo studies, is necessary to fully elucidate the potential of this compound as a therapeutic or research tool in neurological disorders. Such studies would provide valuable insights into its effects on disease pathology, neuroinflammatory processes, and allow for direct comparisons with currently used MAO-B inhibitors.

In Vitro MAO-B Inhibition Data for this compound

CompoundTarget EnzymeIC50 (nM)Selectivity vs. MAO-A
This compoundHuman MAO-B1.59 wikipedia.orgmims.comfishersci.canih.govnih.govtargetmol.com>6000-fold wikipedia.orgmims.comnih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Psb 1434 and Analogues

Systemic Exploration of Structural Modulations on MAO-B Inhibitory Potency and Selectivity

Systematic modifications to the chemical structure of PSB-1434 and its analogues have been explored to understand their impact on MAO-B inhibition and selectivity over MAO-A. This compound, specifically N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, demonstrates high potency with an IC₅₀ for human MAO-B of 1.59 nM and a selectivity exceeding 6000-fold versus MAO-A. acs.orgnus.edu.sg This balance of potency and selectivity is coupled with favorable physicochemical properties. acs.orgnus.edu.sg

Analogues with structural variations have shown differing activities. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) exhibit even greater potency and selectivity, with IC₅₀ values for human MAO-B of 0.386 nM (>25000-fold selective) and 0.227 nM (>5700-fold selective), respectively. acs.orgnus.edu.sg

Impact of Substituent Variations on Binding Affinity

Substituent variations on the core structure of indazole- and indole-carboxamides significantly influence their binding affinity to MAO-B. The presence and position of halogen atoms, such as fluorine and chlorine, on the N-phenyl ring have been shown to play a critical role in modulating potency and selectivity. acs.orgnus.edu.sgresearchgate.net For example, the change from difluorophenyl in this compound to dichlorophenyl in PSB-1491 and PSB-1410 leads to increased potency. acs.orgnus.edu.sg These observations highlight the importance of the electronic and steric properties of substituents on the phenyl ring for optimal interaction with the MAO-B active site.

Influence of Linker Chemistry and Scaffold Modifications

The chemical linker connecting the core scaffold to the phenyl ring, as well as modifications to the indazole or indole (B1671886) scaffold itself, can impact MAO-B inhibitory activity. Replacing the carboxamide linker with a methanimine (B1209239) spacer, as seen in (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine, results in a novel class of highly potent and selective MAO-B inhibitors. acs.orgnus.edu.sg This suggests that the nature and geometry of the linker are important for proper positioning within the enzyme's binding site. While the specific impact of scaffold modifications on this compound's activity is linked to the indazole core, broader studies on MAO inhibitors demonstrate that the core scaffold is a key feature contributing to activity and specificity. researchgate.net

Here is a table summarizing the potency and selectivity of this compound and some potent analogues:

CompoundStructurehMAO-B IC₅₀ (nM)Selectivity vs. MAO-A
This compoundN-(3,4-difluorophenyl-1H-indazole-5-carboxamide1.59>6000-fold
PSB-1491N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386>25000-fold
PSB-1410N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide0.227>5700-fold
Compound 58(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine0.612>16000-fold

Computational Approaches to SAR/QSAR Analysis

Computational methods have been extensively applied in the study of this compound and its analogues to complement experimental SAR studies and to develop predictive models for biological activity. acs.orgnus.edu.sgresearchgate.netntzlab.comufmg.brnih.govrsc.org These approaches provide insights into the molecular interactions between inhibitors and the MAO-B enzyme, guiding the design of new compounds. acs.orgnus.edu.sgntzlab.comufmg.br

Development of Predictive Models for Biological Activity

QSAR models aim to establish a mathematical relationship between the chemical structure of molecules and their biological activity. ufmg.brnih.govumb.edu For MAO-B inhibitors, predictive models have been developed using various computational techniques, including machine learning methods such as linear genetic function approximation (GFA), support vector machine (SVM), and artificial neural network (ANN). rsc.orgrmit.edu.vnnih.gov These models can predict the activity of new molecules based on their structural characteristics. ufmg.brnih.govbio.tools The performance of these models depends on factors such as the dataset size, model type, and feature selection method. nih.gov

Molecular Descriptors Correlating with MAO-B Inhibition and Selectivity

QSAR studies identify molecular descriptors that correlate with MAO-B inhibition and selectivity. These descriptors can encode the intrinsic nature of the chemicals and their structural features. umb.edumdpi.com For instance, hydrophobic and electron-withdrawing fields have been found to portray relationships between structural characteristics and inhibitory activity. nih.gov Specific descriptors, such as CATS2D_04_DA, CATS2D_05_DA, CATS3D_06_LL, Mor04u, Mor25m, P_VSA_v_2, and nO, have been identified as significant in predictive models for MAO-B activity of indole and indazole derivatives. rmit.edu.vn The size and shape of the molecules are also important, as the active cavity of MAO-B is larger and more protracted than that of MAO-A, influencing selectivity. researchgate.netnih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based drug design principles have been applied in the discovery and optimization of MAO-B inhibitors, including the class to which this compound belongs. ntzlab.comufmg.briaanalysis.comextrapolations.comnih.govnih.gov

Ligand-based drug design (LBDD) relies on the information from known active molecules (ligands) to predict and design new compounds with similar activity, particularly when the target protein structure is unknown or not utilized directly. iaanalysis.comnih.govgardp.org This involves analyzing the chemical properties and interaction patterns of existing ligands. iaanalysis.com

Structure-based drug design (SBDD), on the other hand, utilizes the three-dimensional structural information of the target protein to design molecules that can bind effectively to its active site. iaanalysis.comextrapolations.comnih.gov Computational docking studies, which fall under SBDD, have provided insights into the interaction of inhibitors like this compound with the MAO-B binding site, offering a rationale for their high potency. acs.orgnus.edu.sg These studies can reveal crucial interactions with specific amino acid residues within the active pocket. nih.govresearchgate.net

The integration of both LBDD and SBDD approaches can enhance the reliability and efficiency of computational drug design by combining information from both the ligand and the protein. extrapolations.comnih.gov

Identification of Key Pharmacophoric Features for Selective MAO-B Inhibition

This compound, identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, is recognized as a selective and competitive inhibitor of monoamine oxidase B (MAO-B) with subnanomolar potency. targetmol.comnih.govmedchemexpress.com Its high potency (IC₅₀ human MAO-B 1.59 nM) and significant selectivity over MAO-A (>6000-fold) are attributed to a combination of its structural features and favorable physicochemical properties. nih.gov Computational docking studies have provided insights into the molecular interactions governing its binding within the MAO-B enzyme's active site, offering a rationale for its observed potency and selectivity despite its relatively small molecular size. nih.gov

Structure-Activity Relationship (SAR) studies on this compound and its analogues, particularly indazole- and indole-5-carboxamides, have been crucial in identifying the key pharmacophoric features essential for potent and selective MAO-B inhibition. nih.gov These studies indicate that the indazole or indole core, linked to a substituted phenyl ring via a carboxamide group, forms the fundamental scaffold for this class of inhibitors. nih.gov

Detailed SAR evaluation of related compound series, such as 1H-pyrrolo[3,2-c]quinolines and coumarin (B35378) derivatives, further highlights the importance of specific structural elements and their positioning. For instance, in 1H-pyrrolo[3,2-c]quinolines, the piperazine (B1678402) ring at the C⁴ position was found to be critical for achieving the desired pharmacological profile, including MAO-B inhibition. acs.org The planar tricyclic scaffold of the pyrroloquinoline core is also essential for interaction with the MAO-B target. acs.org Removal or simplification of this core structure significantly reduced or abolished activity. acs.org

Studies on coumarin derivatives have shown that phenyl substitution has a notable effect on MAO inhibitory activity and selectivity. Specifically, a 3-phenyl substitution in coumarin derivatives significantly enhanced MAO-B inhibition and increased selectivity over MAO-A. scienceopen.com Conversely, 4-phenyl substitution was more effective for MAO-A inhibition. scienceopen.com The presence of a hydrogen bond between the carbonyl group of some coumarin analogues and Cys172 of MAO-B has been observed to increase binding affinity. mdpi.com

Computational approaches, including pharmacophore-based 3D QSAR models and molecular docking analysis, have been widely employed to elucidate the structural requirements for potent and selective MAO-B inhibition. nih.govmdpi.comnih.gov A common pharmacophore hypothesis for MAO-B inhibitors often includes features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com For example, an AAHR.2 hypothesis, featuring two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring, has yielded statistically significant 3D QSAR models for MAO-B inhibitors. nih.govmdpi.com

Molecular docking studies consistently reveal that potent MAO-B inhibitors are well accommodated within the enzyme's active site, which is characterized by its hydrophobic nature and consists of an entrance cavity, a substrate pocket, and an "aromatic cage". mdpi.comnih.govmdpi.com Key residues within the active site, such as Tyr326, Tyr398, Tyr435, Cys172, and Gln206, play crucial roles in the binding and activity of MAO-B inhibitors through various interactions including hydrophobic interactions, π-π stacking, and hydrogen bonds. mdpi.comnih.govnih.govmdpi.comnih.gov

The selectivity towards MAO-B over MAO-A is often attributed to the differences in their active site structures. MAO-B possesses a more protracted and narrower substrate pocket compared to the wider and shorter active site of MAO-A. nih.govmdpi.com The interaction with residues like Tyr326 is reported to be essential for MAO-B selectivity. mdpi.com The phenyl moiety of Tyr326 acts as a wall in the substrate cavity, imposing steric constraints that favor the binding of selective MAO-B inhibitors. mdpi.com

Data from SAR and QSAR studies on various MAO-B inhibitor scaffolds, including indazoles, indoles, coumarins, and thiazolidine-2,4-diones, collectively contribute to the understanding of the key pharmacophoric features. nih.govscienceopen.comnih.gov These features generally involve:

An aromatic or heteroaromatic core: Providing π-π interactions with aromatic residues in the active site, such as Tyr398 and Tyr435. mdpi.commdpi.com

Hydrophobic regions: Engaging with the hydrophobic entrance and substrate cavities of MAO-B. mdpi.commdpi.com

Hydrogen bond acceptors/donors: Forming specific hydrogen bonds with residues like Cys172 or those in the substrate cavity. mdpi.comnih.govnih.gov

Appropriate spatial arrangement and size: Complementary to the shape and dimensions of the MAO-B active site, particularly the narrower substrate pocket, contributing to selectivity over MAO-A. nih.govmdpi.comnih.gov

While specific quantitative data directly linking structural modifications of this compound to precise changes in IC₅₀ or selectivity values were not extensively detailed for presentation in a table from the search results, the qualitative and semi-quantitative findings from SAR and QSAR studies on related compounds provide strong evidence for the significance of these pharmacophoric features in achieving potent and selective MAO-B inhibition.

Here is a summary of key interactions and features identified from the research:

Pharmacophoric FeatureInteracting Residues (MAO-B)Type of Interaction(s)Contribution to Activity/Selectivity
Aromatic/Heteroaromatic CoreTyr398, Tyr435π-π stacking, HydrophobicPotency, Binding Affinity
Hydrophobic MoietiesResidues in Entrance/Substrate CavitiesHydrophobicBinding Affinity, Accomodation
Hydrogen Bond Acceptors/DonorsCys172, Residues in Substrate CavityHydrogen BondingBinding Affinity
Overall Molecular Shape/SizeActive Site Cavity (especially substrate pocket)Steric FitPotency, Selectivity (vs. MAO-A)
Electron-withdrawing groups (at specific positions)Not explicitly linked to specific residues in search results for this compound analogues, but generally noted in other studies. mdpi.comModulating electronic potentialInfluence on inhibitory activity mdpi.com

This table summarizes the general findings across various MAO-B inhibitors, providing context for the likely interactions of this compound based on its reported activity and structural class.

Future Directions and Unanswered Research Questions for Psb 1434

Elucidation of Broader Biological Contexts of MAO-B Inhibition

While the role of MAO-B inhibition in increasing monoamine levels, particularly dopamine (B1211576), is well-established and forms the basis for its use in conditions like Parkinson's disease, the broader biological consequences of inhibiting this enzyme are still being actively investigated. Future research on PSB-1434 should aim to fully elucidate its effects on various cellular processes and pathways beyond direct neurotransmitter metabolism. This includes exploring its potential influence on neuroinflammation, oxidative stress, mitochondrial function, and protein aggregation, all of which are implicated in neurodegenerative diseases. explorationpub.comspandidos-publications.comnih.govuniroma1.it Understanding how this compound modulates these complex biological cascades is crucial for determining its full therapeutic scope and identifying potential novel applications.

Advanced Preclinical Models for Comprehensive Efficacy Assessment

Comprehensive assessment of this compound's efficacy requires the utilization of advanced preclinical models that more closely mimic the complexity of the human nervous system and disease states. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to fully recapitulate the in vivo microenvironment and intricate cellular interactions. frontiersin.orgjneurology.comnih.gov

Complex Cellular Co-culture Systems

Future research should leverage complex cellular co-culture systems to evaluate the effects of this compound in a more physiologically relevant context. frontiersin.orgcriver.commdpi.comaxionbiosystems.com These systems can involve co-culturing neurons with glial cells (astrocytes, microglia, oligodendrocytes) and potentially endothelial cells to model the neurovascular unit and neuroinflammatory responses. frontiersin.orgcriver.commdpi.comaxionbiosystems.com Such models allow for the investigation of how this compound influences the interactions between different cell types, which are critical in the progression of neurological disorders. frontiersin.orgcriver.commdpi.comaxionbiosystems.com For instance, co-cultures of neurons and microglia can reveal the impact of MAO-B inhibition on microglial activation and its subsequent effects on neuronal health and function. criver.comaxionbiosystems.com

Organoid and 3D Culture Models for Neurological Systems

Organoid and three-dimensional (3D) culture models represent significant advancements in preclinical research, offering a more accurate representation of tissue architecture, cell-cell interactions, and physiological responses compared to 2D cultures. frontiersin.orgjneurology.comnih.govnih.govfrontiersin.orgnih.govnews-medical.netfrontiersin.orgstemcell.comupenn.edu Brain organoids derived from human induced pluripotent stem cells (hiPSCs) can recapitulate aspects of human brain development and cellular diversity, making them valuable tools for modeling neurological disorders. jneurology.comnih.govfrontiersin.orgnih.govnews-medical.netfrontiersin.orgstemcell.com Utilizing these models will enable a more comprehensive assessment of this compound's efficacy in modulating disease-relevant phenotypes in a human-like cellular environment. nih.govfrontiersin.orgnews-medical.netfrontiersin.org This includes evaluating its effects on neuronal survival, differentiation, network activity, and the formation of pathological protein aggregates within a 3D context. frontiersin.orgnews-medical.netfrontiersin.orgstemcell.com While challenges remain in achieving full complexity and reproducibility in organoid models, their continued development holds significant promise for advancing preclinical evaluations of compounds like this compound. jneurology.comfrontiersin.org

Research into Potential Multi-Target Mechanisms of this compound or its Analogues

While this compound is characterized as a selective MAO-B inhibitor, future research could explore whether it possesses any off-target activities or if analogues could be designed to target multiple pathways relevant to neurological diseases. criver.comntzlab.comnih.govmdpi.com Neurodegenerative disorders often involve multiple interacting pathological mechanisms, suggesting that compounds with multi-target activity might offer enhanced therapeutic benefits. ntzlab.comnih.gov Investigating whether this compound or its derivatives can modulate other relevant targets, such as cholinesterases or pathways involved in oxidative stress or inflammation, could reveal synergistic effects or broader therapeutic applications. spandidos-publications.comnih.govmdpi.com This requires comprehensive in vitro screening and further mechanistic studies.

Exploration of Novel Applications based on MAO-B Modulation

The modulation of MAO-B activity has implications beyond traditional neurological disorders like Parkinson's and Alzheimer's disease. criver.compatsnap.comtandfonline.comnih.govmdpi.com Future research should explore novel therapeutic applications for this compound based on the broader understanding of MAO-B's biological roles. For example, MAO-B has been implicated in neuroinflammatory processes and certain types of cancer. criver.comfrontiersin.orgmdpi.com Investigating the effects of this compound in preclinical models of other neurological conditions with an inflammatory component or in relevant cancer models could uncover new therapeutic avenues. frontiersin.orgmdpi.com

Integration of Omics Data in Preclinical Mechanism Elucidation

Proteomic and Genomic Profiling in Response to this compound

Future studies employing proteomic and genomic profiling could elucidate the changes in protein and gene expression patterns that occur in response to this compound treatment. Proteomics, the large-scale study of proteins, can reveal how the levels and modifications of various proteins are altered following MAO-B inhibition by this compound. This could identify downstream protein targets or pathways affected by reduced MAO-B activity. Genomic profiling, including transcriptomics (the study of RNA molecules), could provide insights into transcriptional changes induced by this compound, indicating which genes are upregulated or downregulated. guidetopharmacology.org

Analyzing the proteomic and genomic profiles in relevant cell types or tissues (e.g., neuronal cells, brain tissue) after exposure to this compound could help to:

Identify cellular pathways and networks that are significantly impacted by MAO-B inhibition.

Uncover potential compensatory mechanisms that the cell employs in response to sustained MAO-B blockade.

Determine if this compound influences the expression of other enzymes involved in neurotransmitter metabolism or related signaling pathways.

While general methodologies for proteomic and genomic profiling are well-established guidetopharmacology.orguni.lunih.gov, specific research detailing the application of these techniques to study this compound was not found in the consulted literature. Such studies are crucial for a comprehensive understanding of this compound's cellular effects.

Metabolomic Analysis of MAO-B Inhibition Effects

Metabolomic analysis, the systematic study of small molecules (metabolites) within a biological system, is particularly relevant for understanding the functional consequences of enzyme inhibition. Since this compound inhibits MAO-B, an enzyme critical for the metabolism of monoamines like dopamine, metabolomic studies could directly assess the impact of this compound on these metabolic pathways.

Targeted or untargeted metabolomics could be used to:

Quantify changes in the levels of MAO-B substrates, such as dopamine, and their downstream metabolites in biological samples following this compound administration.

Identify alterations in other metabolic pathways that might be indirectly affected by changes in monoamine metabolism or by off-target effects of this compound, if any exist.

Explore potential biomarkers of MAO-B inhibition or downstream pharmacological effects of this compound.

Concluding Perspectives on Psb 1434 in Academic Chemical Biology Research

Summary of PSB-1434's Contributions to MAO-B Inhibitor Science

This compound, chemically known as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, was identified as part of a series of indazole- and indole-carboxamides investigated for their MAO-B inhibitory activity. Research has characterized this compound as a highly potent, selective, competitive, and reversible inhibitor of human MAO-B. acs.orgnih.gov Its potency is demonstrated by an IC50 value of 1.59 nM against human MAO-B. acs.orgnih.gov A notable characteristic is its high selectivity profile, showing over 6000-fold selectivity against MAO-A. acs.orgnih.govhoelzel-biotech.combiorbyt.comnus.edu.sg This high selectivity is crucial for distinguishing the roles of the two MAO isoforms in biological systems.

Beyond its inhibitory constants, this compound has been recognized for possessing favorable physicochemical properties, which are important for its utility in research settings. acs.orgnih.govnus.edu.sg Computational docking studies have provided insights into the molecular interactions between this compound and the MAO-B enzyme binding site, offering a rationale for its high potency despite its relatively small molecular size. acs.orgnih.govnus.edu.sg These studies contribute to the understanding of structure-activity relationships within this class of MAO-B inhibitors.

The discovery and characterization of this compound, alongside related compounds, have expanded the repertoire of available chemical scaffolds for potent and selective MAO-B inhibition. acs.orgnih.gov This contributes to the fundamental understanding of MAO-B enzyme kinetics and inhibitor binding mechanisms.

The key inhibitory properties of this compound are summarized in the table below:

PropertyValueTarget EnzymeSelectivity vs. MAO-ASource
IC50 (human)1.59 nMMAO-B>6000-fold acs.orgnih.gov
Mode of InhibitionSelective, Competitive, ReversibleMAO-B- acs.orgnih.gov

Position of this compound within the Landscape of Research Tools for MAO-B Studies

In academic chemical biology research, selective and potent inhibitors are indispensable tools for dissecting the specific functions of enzymes like MAO-B in complex biological pathways. This compound, with its well-defined characteristics of high potency and excellent selectivity for MAO-B over MAO-A, is positioned as a valuable chemical probe for in vitro and potentially in vivo studies. acs.orgnih.govhoelzel-biotech.combiorbyt.com

Its reversible nature distinguishes it from irreversible MAO-B inhibitors, offering advantages in experimental designs where transient or titratable inhibition is desired. This allows researchers to study the dynamic aspects of MAO-B activity and its immediate downstream effects. The availability of this compound as a research chemical further enhances its utility for academic laboratories investigating MAO-B biology in various experimental models, including cell-based assays and potentially animal models. hoelzel-biotech.combiorbyt.commedchemexpress.comglpbio.cn

Compared to other MAO-B inhibitors, this compound provides a distinct chemical structure and pharmacological profile that can be used to validate findings obtained with different classes of inhibitors or to explore specific aspects of MAO-B function that might be uniquely modulated by its binding characteristics. acs.orgnih.gov Its documented physicochemical properties are also beneficial for researchers planning experiments requiring compounds with specific solubility or stability profiles. acs.orgnih.gov

Future Trajectories for Basic and Translational Research on this compound and MAO-B Biology

The established properties of this compound open several avenues for future basic and translational research. As a highly selective MAO-B inhibitor, it can continue to be used as a tool to elucidate the precise roles of MAO-B in various physiological and pathophysiological processes, particularly in the central nervous system where MAO-B is highly expressed in astroglia and involved in the metabolism of dopamine (B1211576) and other monoamines. nih.gov

Future basic research could involve utilizing this compound in advanced cell culture systems, including co-culture models of neurons and astrocytes, to better understand the cellular distribution and functional interactions of MAO-B. Its use in conjunction with genetic manipulation techniques (e.g., siRNA or CRISPR/Cas9 targeting MAO-B) could help validate the on-target effects of MAO-B inhibition. Furthermore, this compound could serve as a reference compound in the discovery and characterization of novel MAO-B inhibitors from synthetic libraries or natural sources.

In translational research, this compound can be employed in relevant in vitro and in vivo models of neurological conditions where MAO-B is implicated, such as Parkinson's disease or Alzheimer's disease, to investigate disease mechanisms and evaluate the potential of selective MAO-B inhibition as a therapeutic strategy. ntzlab.comacs.orgnih.govexplorationpub.com While this compound itself is primarily a research tool, studies using it can provide valuable data to inform the development of future therapeutic agents targeting MAO-B. Its well-characterized structure and interaction with the MAO-B active site, supported by computational studies, make it a valuable template for the rational design of new chemical entities with potentially improved properties for specific research or therapeutic applications. acs.orgnih.govnus.edu.sg Continued research using this compound can further refine our understanding of MAO-B biology and its implications for human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSB-1434
Reactant of Route 2
Reactant of Route 2
PSB-1434

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.